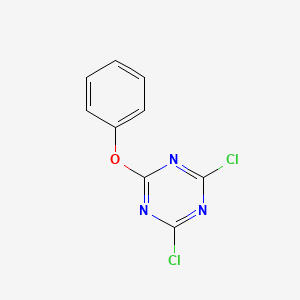

2,4-Dichloro-6-phenoxy-1,3,5-triazine

Descripción general

Descripción

2,4-Dichloro-6-phenoxy-1,3,5-triazine: is an organic compound belonging to the triazine family. It is characterized by a triazine ring substituted with two chlorine atoms and one phenoxy group. This compound is known for its versatility in various chemical reactions and applications, making it a valuable intermediate in the synthesis of numerous chemical products.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-phenoxy-1,3,5-triazine typically involves the nucleophilic aromatic substitution of 2,4,6-trichloro-1,3,5-triazine with phenol. The reaction is carried out in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like tetrahydrofuran (THF) at low temperatures (0°C) to ensure controlled substitution .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 4 of the triazine ring are highly susceptible to nucleophilic substitution, enabling the synthesis of mono- and disubstituted derivatives. Key reaction types include:

Substitution with Amines

Primary and secondary amines readily replace chlorine atoms under mild conditions. For example:

- Reagents/Conditions : Diisopropylethylamine (DIEA) in ethyl acetate at 0°C facilitates substitution while minimizing side reactions .

- Product : 4,6-Dichloro-N-isopentyl-1,3,5-triazin-2-amine is formed in 94% yield .

- Mechanism : The reaction proceeds via nucleophilic aromatic substitution (S<sub>N</sub>Ar), where the amine attacks the electron-deficient triazine ring.

Substitution with Thiols

Thiols efficiently substitute chlorine atoms under basic conditions:

- Reagents/Conditions : DIEA in dichloromethane (DCM) at room temperature .

- Product : 2-Chloro-4-(isopentylthio)-6-phenoxy-1,3,5-triazine is obtained in 92% yield .

- Applications : Thiol-substituted derivatives are intermediates for bioactive molecules and materials.

Substitution with Alkoxides

Alkoxides replace chlorines under reflux conditions:

- Reagents/Conditions : Sodium bicarbonate (NaHCO<sub>3</sub>) in tetrahydrofuran (THF) .

- Product : 2-Phenoxy-4,6-dialkoxy-1,3,5-triazines are formed with yields up to 89% .

Hydrolysis Reactions

Controlled hydrolysis of chlorine substituents yields hydroxylated derivatives:

- Acidic Hydrolysis : HCl in aqueous medium at elevated temperatures produces 2,4-dihydroxy-6-phenoxy-1,3,5-triazine .

- Basic Hydrolysis : NaOH under similar conditions yields the same product .

Comparative Reactivity

The phenoxy group at position 6 influences reactivity compared to analogous triazines:

Reaction Optimization Data

Table 1: Substitution Reaction Parameters

| Nucleophile | Reagent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Amine | DIEA | EtOAc | 0 | 94 | |

| Thiol | DIEA | DCM | 25 | 92 | |

| Alkoxide | NaHCO<sub>3</sub> | THF | Reflux | 89 |

Table 2: Hydrolysis Conditions

| Condition | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acidic | HCl/H<sub>2</sub>O | 2,4-Dihydroxy-6-phenoxy-1,3,5-triazine | 78 | |

| Basic | NaOH/H<sub>2</sub>O | 2,4-Dihydroxy-6-phenoxy-1,3,5-triazine | 82 |

Aplicaciones Científicas De Investigación

Organic Synthesis

2,4-Dichloro-6-phenoxy-1,3,5-triazine is widely used as an intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution makes it a valuable building block for:

- Pharmaceuticals: It serves as a precursor for bioactive molecules.

- Agrochemicals: It is utilized in the production of herbicides and fungicides .

Biological Research

This compound has been studied for its potential in biological applications:

- Enzyme Inhibition Studies: It is used to investigate enzyme interactions and inhibition mechanisms.

- Therapeutic Applications: Derivatives of this compound have shown promise in antifungal activity against strains like Candida albicans, demonstrating synergistic effects when combined with existing antifungal agents such as fluconazole .

Agricultural Applications

This compound has been incorporated into formulations for agricultural use:

- Fungicides: The compound exhibits effective fungicidal properties when applied to crops. Research indicates that triazine derivatives can enhance crop resistance against fungal pathogens .

| Application Type | Specific Use | Remarks |

|---|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals | Essential for creating bioactive compounds |

| Biological Research | Enzyme inhibition studies | Investigates potential therapeutic effects |

| Agricultural Chemicals | Fungicide formulations | Effective against various fungal pathogens |

Case Study 1: Antifungal Activity

A study evaluated the antifungal properties of a series of triazine derivatives based on this compound. The results indicated that certain derivatives exhibited potent activity against C. albicans, with minimum inhibitory concentrations ranging from 0.125 to 4.0 μg/mL. These findings suggest that modifications to the triazine structure can enhance antifungal efficacy while maintaining low cytotoxicity towards human cells .

Case Study 2: Agricultural Efficacy

Research on the application of triazine fungicides demonstrated significant reductions in fungal infections in crops treated with formulations containing this compound. The studies highlighted its effectiveness in preventing crop losses due to fungal diseases and improving overall yield .

Mecanismo De Acción

The mechanism of action of 2,4-Dichloro-6-phenoxy-1,3,5-triazine involves its ability to act as an electrophile in nucleophilic substitution reactions. The chlorine atoms on the triazine ring are susceptible to nucleophilic attack, leading to the formation of substituted triazine derivatives. This reactivity is exploited in various applications, including the synthesis of bioactive compounds and agrochemicals .

Comparación Con Compuestos Similares

2,4-Dichloro-6-phenyl-1,3,5-triazine: Similar structure but with a phenyl group instead of a phenoxy group.

2,4-Dichloro-6-methoxy-1,3,5-triazine: Contains a methoxy group instead of a phenoxy group.

Uniqueness: 2,4-Dichloro-6-phenoxy-1,3,5-triazine is unique due to its phenoxy group, which imparts specific reactivity and properties. This makes it particularly useful in the synthesis of certain bioactive compounds and specialty chemicals .

Actividad Biológica

2,4-Dichloro-6-phenoxy-1,3,5-triazine is a compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry and agriculture. This article synthesizes existing research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

This compound is a triazine derivative characterized by the presence of two chlorine atoms and a phenoxy group. Its chemical structure allows it to undergo various nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The compound is primarily synthesized through the chlorination of phenoxy-substituted triazines or via nucleophilic substitution reactions involving amines and thiols under specific conditions .

The biological activity of this compound is largely attributed to its ability to act as an electrophile in nucleophilic substitution reactions. The chlorine atoms on the triazine ring are prone to nucleophilic attack, facilitating the formation of various bioactive derivatives. This reactivity is exploited in the synthesis of pharmaceuticals and agrochemicals.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluating various triazine derivatives found that certain analogs displayed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 6.25 to 12.5 μg/mL, indicating their potential as effective antimicrobial agents .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 3f | 6.25 | Antimicrobial |

| 3g | 12.5 | Antimicrobial |

| 3h | 10.0 | Antimicrobial |

| 3i | 8.0 | Antimicrobial |

Enzyme Inhibition

In addition to its antimicrobial properties, this compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. Notably, it has shown potential in inhibiting lysophosphatidic acid acyltransferase (LPAAT), an enzyme implicated in cancer cell proliferation . This inhibition suggests that derivatives of this compound could be developed as therapeutic agents targeting cancer.

Anti-inflammatory Properties

Further studies have indicated that certain derivatives of triazines exhibit anti-inflammatory effects. For instance, compounds derived from triazines have been shown to reduce inflammation markers in preclinical models . This suggests a broader therapeutic potential for compounds based on the triazine scaffold.

Case Studies

A notable case study involved the synthesis and evaluation of various triazine derivatives for their biological activities. Among those tested, several compounds derived from this compound demonstrated significant anti-Candida activity in vitro and in vivo studies on mouse models infected with Candida albicans, showcasing their potential for treating fungal infections .

Propiedades

IUPAC Name |

2,4-dichloro-6-phenoxy-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N3O/c10-7-12-8(11)14-9(13-7)15-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACMVCGAZNQJQFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274685 | |

| Record name | 2,4-dichloro-6-phenoxy-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4682-78-4 | |

| Record name | 2,4-dichloro-6-phenoxy-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-DICHLORO-1,3,5-TRIAZIN-2-YL PHENYL ETHER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2,4-Dichloro-6-phenoxy-1,3,5-triazine in the synthesis of the coordination polymers discussed in the research?

A1: this compound acts as the foundational building block for creating the bis-ligand molecules. [, ] In both studies, it reacts with either 5-amino 8-hydroxy quinoline [] or 5-amino salicylic acid [] to form the bridging ligand. This ligand, characterized by two identical binding sites, then coordinates with various metal ions (Cu(II), Ni(II), Co(II), Mn(II), and Zn(II)) to form the final coordination polymers.

Q2: How do researchers characterize the synthesized coordination polymers and assess their potential applications?

A2: Characterization of the coordination polymers involves a multi-faceted approach. Researchers utilize elemental analysis to determine the elemental composition of the polymers. [, ] Infrared (IR) spectroscopy and diffuse reflectance spectroscopy provide insights into the functional groups and electronic transitions within the molecules, respectively. [, ] Thermal stability, crucial for practical applications, is evaluated using thermogravimetric analysis (TGA). [, ] Magnetic susceptibility measurements shed light on the magnetic properties of the coordination polymers. [, ] Finally, the antimicrobial potential of these compounds is assessed by evaluating their activity against selected plant pathogens. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.